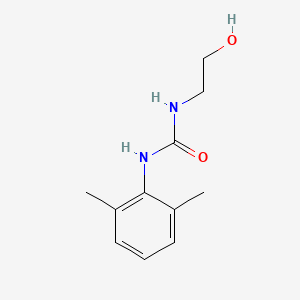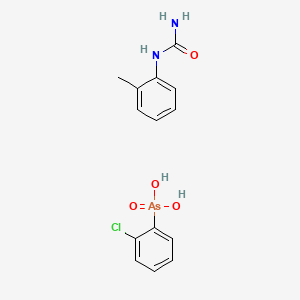
Methylphenyluronium chlorophenylarsonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylphenyluronium chlorophenylarsonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of both urea and arsenate groups, which contribute to its distinct reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenyluronium chlorophenylarsonate typically involves a multi-step process. One common method includes the reaction of methylphenylurea with chlorophenylarsonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production costs and time.
化学反应分析
Types of Reactions
Methylphenyluronium chlorophenylarsonate undergoes various chemical reactions, including:
Oxidation: The arsenate group can be oxidized to form higher oxidation states, which may alter the compound’s reactivity and stability.
Reduction: Reduction reactions can convert the arsenate group to arsenite or other lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state arsenates, while reduction could produce arsenites. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
Methylphenyluronium chlorophenylarsonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of Methylphenyluronium chlorophenylarsonate involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, while the arsenate group can interact with thiol groups in proteins, potentially inhibiting their function. These interactions can disrupt cellular processes and pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenylurea derivatives: These compounds share the urea group but lack the arsenate functionality.
Arsenate compounds: These compounds contain the arsenate group but differ in their organic substituents.
Uniqueness
Methylphenyluronium chlorophenylarsonate is unique due to the combination of urea and arsenate groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that contain only one of these groups.
属性
CAS 编号 |
53679-31-5 |
|---|---|
分子式 |
C14H16AsClN2O4 |
分子量 |
386.66 g/mol |
IUPAC 名称 |
(2-chlorophenyl)arsonic acid;(2-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O.C6H6AsClO3/c1-6-4-2-3-5-7(6)10-8(9)11;8-6-4-2-1-3-5(6)7(9,10)11/h2-5H,1H3,(H3,9,10,11);1-4H,(H2,9,10,11) |
InChI 键 |
BXJGPXJTCKTVBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)N.C1=CC=C(C(=C1)Cl)[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
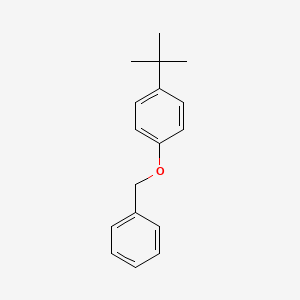
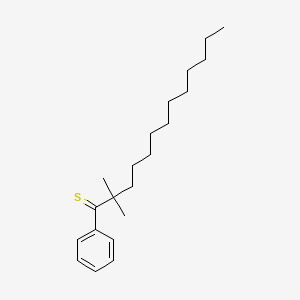
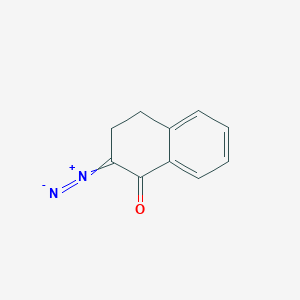

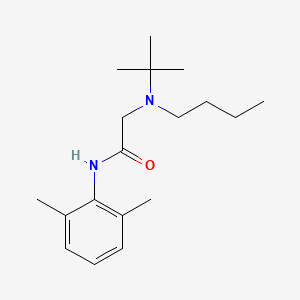
![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)



![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
